![molecular formula C20H24N4O2S B2882499 2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile CAS No. 866136-69-8](/img/structure/B2882499.png)

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

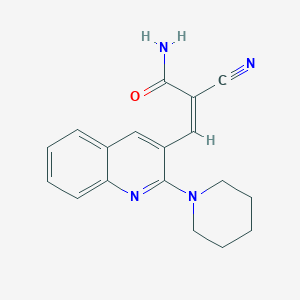

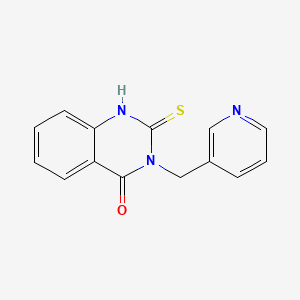

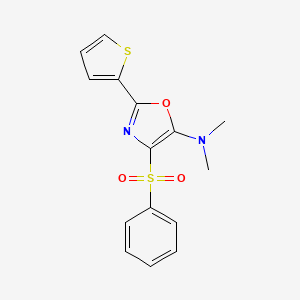

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile, also known as BSDDN, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of nicotinonitrile, which is a molecule found in several plants and animals. BSDDN has been synthesized in the laboratory and has a number of interesting properties that make it useful for a variety of applications.

Aplicaciones Científicas De Investigación

Benzocyclic β-Keto Esters Reactions

The reactions of benzocyclic β-keto esters with sulfonyl azides, including benzylsulfonyl, demonstrate the significant influence of azide structure and solvent on reaction outcomes. This research contributes to understanding azidation and Favorskii-type ring contraction, essential in synthesizing complex organic compounds (Benati et al., 1999).

Porphyrazines with Annulated Diazepine Rings

Studies on porphyrazines with annulated diazepine rings, including benzylsulfonyl-substituted variants, reveal a strong solvent effect on spectral properties. This research is significant for understanding the dimerization and solvatochromic behavior of these compounds, which are relevant in photophysical and photochemical applications (Tarakanov et al., 2011).

Abiotic Transformations in Environmental Chemistry

The study of sulfamethoxazole, a sulfonyl-containing compound, under denitrifying conditions provides insights into the abiotic transformations of similar compounds. This research has implications for environmental chemistry and the understanding of contaminant behavior in water treatment processes (Nödler et al., 2012).

Disulfide-Yne and Disulfide-Diazonium Reactions

Investigations into disulfide-yne and disulfide-diazonium reactions, involving sulfonyl and diazonium compounds, are relevant for direct modification of disulfide bonds in proteins. This research aids in understanding protein structure and function, with potential applications in biochemistry and pharmaceuticals (Hung et al., 2022).

Palladacycles Inhibition and Cytotoxicity Studies

The reaction of palladacycles with benzylsulfonyl derivatives demonstrates a correlation between cathepsin B inhibition and cytotoxicity. This research has implications for the development of new anticancer agents and the understanding of enzyme inhibition mechanisms (Spencer et al., 2009).

Propiedades

IUPAC Name |

2-(4-benzylsulfonyl-1,4-diazepan-1-yl)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-16-13-17(2)22-20(19(16)14-21)23-9-6-10-24(12-11-23)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,13H,6,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZALWFXUCBVKSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(difluoromethoxy)-4-methoxyphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2882420.png)

![8-(2-Chlorophenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2882422.png)

![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2882432.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)